Deflazacort Impurity C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

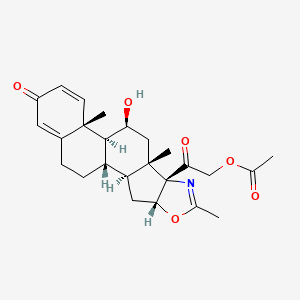

Molecular Formula |

C27H33NO7 |

|---|---|

Molecular Weight |

483.6 g/mol |

IUPAC Name |

[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-acetyloxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C27H33NO7/c1-14-28-27(22(32)13-33-15(2)29)23(34-14)11-20-19-7-6-17-10-18(31)8-9-25(17,4)24(19)21(35-16(3)30)12-26(20,27)5/h8-10,19-21,23-24H,6-7,11-13H2,1-5H3/t19-,20-,21-,23+,24+,25-,26-,27+/m0/s1 |

InChI Key |

FQQKLFSLSCOADB-NBZCPFCYSA-N |

Isomeric SMILES |

CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)OC(=O)C)C)C(=O)COC(=O)C |

Canonical SMILES |

CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)OC(=O)C)C)C(=O)COC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Deflazacort Impurity C: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Deflazacort Impurity C, a known related substance to the corticosteroid Deflazacort. This document details its chemical structure, physicochemical properties, and outlines a plausible synthetic approach, offering valuable insights for researchers and professionals engaged in drug development and quality control.

Chemical Identity and Structure

This compound is chemically identified as (11β,16β)-11,21-Bis(acetyloxy)-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione.[][2] It is also commonly referred to as Deflazacort 11-Acetate Analogue.[][3] The structural distinction of this impurity from the active pharmaceutical ingredient (API) Deflazacort lies in the presence of an additional acetyl group at the 11-position of the steroid backbone.

The chemical structure of this compound is presented below, alongside that of Deflazacort for comparative analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its identification, purification, and analytical method development.

| Property | Value | Reference |

| CAS Number | 710951-92-1 | [][] |

| Molecular Formula | C27H33NO7 | [] |

| Molecular Weight | 483.55 g/mol | [] |

| Appearance | White to off-white solid | [] |

| Melting Point | 211-214 °C | [] |

| Boiling Point | 598.7 ± 50.0 °C at 760 mmHg | [] |

| Density | 1.38 ± 0.1 g/cm³ | [] |

| Solubility | Slightly soluble in Chloroform and Methanol | [] |

| Purity | >95% (as a reference standard) | [][] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of pharmaceutical impurities. While publicly available spectra for this compound are limited, this section outlines the expected characteristic signals based on its structure. Researchers can typically obtain detailed spectral data, including 1H NMR, 13C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, from the Certificate of Analysis (CoA) provided by commercial suppliers of this reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the steroid backbone, the oxazole ring, and two distinct acetyl groups. The additional acetyl group at the 11-position would likely introduce a new singlet in the methyl region (around δ 2.0-2.2 ppm) and cause a downfield shift of the proton at the 11-position.

-

¹³C NMR: The carbon NMR spectrum would similarly display signals corresponding to the entire carbon framework. The presence of the second acetyl group would be confirmed by an additional carbonyl signal and a methyl signal in the appropriate chemical shift ranges.

Mass Spectrometry (MS)

The mass spectrum of this compound should exhibit a molecular ion peak corresponding to its molecular weight (483.55 g/mol ). The fragmentation pattern would be expected to show losses of the acetyl groups and other characteristic fragments of the Deflazacort core structure.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include those for the carbonyl groups (C=O) of the esters and the ketone, the C=C bonds of the dienone system, and the C-O stretching vibrations.

Experimental Protocols: Synthesis and Isolation

Proposed Synthetic Pathway:

General Experimental Steps (Hypothetical):

-

Dissolution: Dissolve Deflazacort in a suitable aprotic solvent (e.g., pyridine, dichloromethane).

-

Acetylation: Add an acetylating agent, such as acetic anhydride or acetyl chloride, to the solution. The reaction may require a catalyst, such as 4-dimethylaminopyridine (DMAP).

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable chromatographic technique (e.g., Thin Layer Chromatography or High-Performance Liquid Chromatography) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., water or a saturated solution of sodium bicarbonate) and extract the product into an organic solvent.

-

Purification: Purify the crude product using column chromatography on silica gel to isolate this compound from any unreacted starting material and other by-products.

-

Characterization: Confirm the identity and purity of the isolated compound using spectroscopic methods (NMR, MS, IR) and chromatographic techniques.

It is important to note that this is a generalized and hypothetical protocol. The specific reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, would need to be optimized to achieve a good yield and purity of the desired impurity.

Alternatively, this compound may be formed as a by-product during the synthesis of Deflazacort or as a degradation product under certain conditions. Isolation from such mixtures would typically involve preparative chromatography.

Conclusion

This technical guide provides a foundational understanding of this compound for the scientific community. The provided information on its chemical structure, properties, and a proposed synthetic route can aid in the development of analytical methods for its detection and quantification, which is crucial for ensuring the quality and safety of Deflazacort drug products. For definitive identification and quantitative analysis, the use of a qualified reference standard from a reputable supplier, complete with a comprehensive Certificate of Analysis, is strongly recommended.

References

Physical and chemical properties of Deflazacort Impurity C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Deflazacort Impurity C, a key related substance of the corticosteroid Deflazacort. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development, manufacturing, and quality control of Deflazacort.

Introduction

Deflazacort is a glucocorticoid used for its anti-inflammatory and immunosuppressant properties. As with any pharmaceutical active ingredient, the control of impurities is a critical aspect of ensuring its safety and efficacy. This compound, identified as (11β,16β)-11,21-bis(acetyloxy)-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione, is a potential process-related impurity or degradation product of Deflazacort. A thorough understanding of its physicochemical characteristics is essential for the development of robust analytical methods for its detection and quantification, as well as for assessing its potential biological activity.

Chemical and Physical Properties

This compound is a diacetylated analogue of a Deflazacort precursor. Its fundamental properties are summarized in the table below for easy reference and comparison.

| Property | Value |

| IUPAC Name | [2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-acetyloxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate |

| Synonyms | Deflazacort 11 Acetate Analogue; 11-O-Acetyl Deflazacort; (11β,16β)-11,21-Bis(acetyloxy)-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione |

| CAS Number | 710951-92-1 |

| Molecular Formula | C₂₇H₃₃NO₇[] |

| Molecular Weight | 483.55 g/mol [][2][3] |

| Appearance | White to off-white solid[] |

| Melting Point | 211-214 °C[] |

| Boiling Point | 598.7 ± 50.0 °C at 760 mmHg (Predicted)[] |

| Solubility | Slightly soluble in Chloroform and Methanol[] |

Experimental Protocols

Synthesis

The formation of this compound is likely to occur as a byproduct during the final acetylation step in the synthesis of Deflazacort, where the 21-hydroxyl group of a precursor is acetylated. Over-acetylation or non-selective acetylation could lead to the formation of this diacetylated impurity.

A plausible synthetic route would involve the acetylation of the corresponding 11-hydroxy precursor using an acetylating agent such as acetic anhydride in the presence of a suitable catalyst. Strict control of reaction conditions, including temperature, reaction time, and stoichiometry of reagents, would be crucial to control the formation of this and other impurities.

Isolation and Purification

The isolation of this compound from a reaction mixture or from the bulk drug substance can be achieved using chromatographic techniques.

Preparative High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column with a suitable particle size and dimensions for preparative scale separation.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is a common choice for the separation of steroids and their impurities. The exact composition would need to be optimized to achieve adequate resolution between Deflazacort, Impurity C, and other related substances.

-

Detection: UV detection at a wavelength where all compounds of interest exhibit significant absorbance, typically around 244 nm for Deflazacort and its related compounds.

-

Procedure:

-

Dissolve the crude mixture containing this compound in a suitable solvent, such as methanol or acetonitrile.

-

Inject the solution onto the preparative HPLC system.

-

Collect the fractions corresponding to the retention time of this compound.

-

Combine the collected fractions and evaporate the solvent under reduced pressure to obtain the isolated impurity.

-

Characterization

Forced Degradation Studies:

To understand the potential formation of this compound as a degradation product, forced degradation studies can be performed on Deflazacort. These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. The resulting degradation products can then be analyzed by HPLC to identify the presence of Impurity C.

Analytical HPLC Method for Quantification:

-

Column: A reversed-phase C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile and water in a ratio of approximately 60:40 (v/v) has been reported for the analysis of Deflazacort and its related substances[4][5].

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Temperature: Ambient or controlled at a specific temperature for reproducibility.

Spectral Data

Detailed spectral data (¹H NMR, ¹³C NMR, and Mass Spectrometry) for this compound are not widely published. However, this information is typically available from suppliers of the reference standard in the form of a Certificate of Analysis. Researchers requiring this data for structural elucidation and confirmation are advised to procure a certified reference standard of this compound.

Logical Relationships and Formation Pathway

The formation of this compound can be logically inferred from the synthetic pathway of Deflazacort. The following diagram illustrates a plausible formation pathway.

Experimental Workflow for Identification and Quantification

The following diagram outlines a typical experimental workflow for the identification and quantification of this compound in a sample.

Conclusion

This technical guide consolidates the available information on the physical and chemical properties of this compound. While detailed experimental protocols and spectral data are not extensively published, this guide provides a framework for the synthesis, isolation, and characterization of this impurity based on established analytical principles for related compounds. For definitive structural confirmation and quantitative analysis, the use of a certified reference standard is strongly recommended. This information is crucial for ensuring the quality, safety, and efficacy of Deflazacort drug products.

References

Deflazacort Impurity C: Unraveling its Origin and Formation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Deflazacort, a glucocorticoid with potent anti-inflammatory and immunosuppressive properties, is widely used in the treatment of various conditions, including Duchenne muscular dystrophy. As with any pharmaceutical compound, the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. Deflazacort Impurity C, chemically identified as the 11-O-Acetyl analogue of Deflazacort, represents a key process-related impurity. This technical guide provides a comprehensive overview of the origin and formation of this compound, offering valuable insights for researchers and professionals involved in the synthesis and analysis of Deflazacort.

Chemical Profile of this compound

A clear understanding of the chemical structure of this compound is fundamental to postulating its formation pathway. The table below summarizes its key chemical identifiers.

| Parameter | Value | Source |

| Chemical Name | 2-((6aR,6bS,7S,8aS,8bS,11aR,12aS,12bS)-7-acetoxy-6a,8a,10-trimethyl-4-oxo-2,4,6a,6b,7,8,8a,8b,11a,12,12a,12b-dodecahydro-1H-naphtho[2',1':4,5]indeno[1,2-d]oxazol-8b-yl)-2-oxoethyl acetate | [1] |

| Synonyms | Deflazacort 11 Acetate Analogue; 11-O-Acetyl Deflazacort; (11β,16β)-11,21-Bis(acetyloxy)-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione | [2] |

| CAS Number | 710951-92-1 | [1][2][3] |

| Molecular Formula | C27H33NO7 | [1][2] |

| Molecular Weight | 483.55 g/mol | [1][2] |

Origin and Formation Pathway

Based on a thorough analysis of the synthetic routes of Deflazacort, it is hypothesized that this compound is primarily a synthesis-related impurity . Its formation is intricately linked to the final acetylation step in the manufacturing process of Deflazacort.

Several patented synthetic pathways for Deflazacort culminate in the selective acetylation of the 21-hydroxyl group of a precursor molecule. One common precursor is 11β,21-dihydroxy-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione. The acetylation is typically carried out using an acetylating agent such as acetic anhydride, often in the presence of a basic catalyst.

The formation of this compound likely occurs as a result of a non-selective acetylation or over-acetylation during this crucial step. While the primary hydroxyl group at the 21-position is more reactive and thus preferentially acetylated, the secondary hydroxyl group at the 11-position can also undergo acetylation, leading to the formation of the di-acetylated Impurity C.

The following diagram illustrates the proposed formation pathway of this compound as a side reaction during the synthesis of Deflazacort.

Factors that can influence the formation of Impurity C include:

-

Reaction Temperature: Higher temperatures may promote the less favorable acetylation at the 11-position.

-

Reaction Time: Extended reaction times can increase the likelihood of over-acetylation.

-

Stoichiometry of Acetylating Agent: An excess of the acetylating agent can drive the reaction towards the formation of the di-acetylated product.

-

Nature of the Catalyst: The choice and concentration of the basic catalyst can affect the selectivity of the acetylation reaction.

Experimental Protocols

Generalized Acetylation Protocol for Deflazacort Synthesis

-

Dissolution: The precursor, 11β,21-dihydroxy-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione, is dissolved in a suitable organic solvent (e.g., pyridine, dichloromethane).

-

Addition of Acetylating Agent: Acetic anhydride is added to the solution. The molar ratio of acetic anhydride to the precursor is a critical parameter to control.

-

Catalysis: A basic catalyst (e.g., 4-dimethylaminopyridine (DMAP), triethylamine) is added to the reaction mixture.

-

Reaction: The reaction is allowed to proceed at a controlled temperature for a specific duration.

-

Quenching and Work-up: The reaction is quenched by the addition of water or an aqueous basic solution. The product is then extracted into an organic solvent.

-

Purification: The crude product, containing both Deflazacort and this compound, is purified using techniques such as crystallization or chromatography to isolate the desired product and remove the impurity.

The workflow for the synthesis and the potential point of Impurity C formation is depicted in the following diagram:

Data Presentation

The following table summarizes the key differences between Deflazacort and this compound.

| Feature | Deflazacort | This compound |

| Structure | Acetyl group at 21-position | Acetyl groups at both 11 and 21-positions |

| Molecular Formula | C25H31NO6 | C27H33NO7 |

| Molecular Weight | 441.52 g/mol | 483.55 g/mol |

| Origin | Active Pharmaceutical Ingredient (API) | Synthesis-related impurity |

| Formation | Selective acetylation of the 21-hydroxyl group | Non-selective or over-acetylation |

Conclusion

This compound is a critical process-related impurity that arises from the synthetic route of Deflazacort. Its formation is attributed to the non-selective acetylation or over-acetylation of the 11-hydroxyl group during the final acetylation step of the synthesis. Understanding the origin and formation mechanism of this impurity is paramount for developing robust and well-controlled manufacturing processes for Deflazacort. By carefully optimizing reaction conditions such as temperature, time, and stoichiometry of reagents, the formation of this compound can be minimized, ensuring the quality, safety, and efficacy of the final drug product. Further research into specific catalysts and reaction conditions that enhance the selectivity of the 21-O-acetylation would be beneficial for impurity control.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Expeditious synthesis and preliminary antimicrobial activity of deflazacort and its precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN106008660A - Method for preparing deflazacort - Google Patents [patents.google.com]

Deflazacort Impurity C: A Comprehensive Technical Overview

This technical guide provides an in-depth analysis of Deflazacort Impurity C, a critical reference standard for researchers, scientists, and professionals in drug development and quality control. This document outlines its fundamental molecular characteristics, analytical methodologies for its detection, and relevant biological context.

Core Data Summary

This compound is a known impurity of Deflazacort, a glucocorticoid used for its anti-inflammatory and immunosuppressant properties.[] Accurate identification and quantification of this impurity are essential for ensuring the purity, safety, and efficacy of the active pharmaceutical ingredient (API). The core quantitative data for this compound are summarized in the table below.

| Parameter | Value | Source |

| Molecular Formula | C27H33NO7 | [][2][3] |

| Molecular Weight | 483.55 g/mol | [][2][3] |

| CAS Number | 710951-92-1 | [2][3] |

| Appearance | White to off-white solid | [] |

| Purity | >95% | [] |

| Melting Point | 211-214 °C | [] |

| Boiling Point | 598.7±50.0 °C at 760 mmHg | [] |

| Density | 1.38±0.1 g/cm3 | [] |

Analytical Methodologies for Impurity Profiling

The quantification and characterization of Deflazacort and its impurities are commonly performed using High-Performance Liquid Chromatography (HPLC).[4][5] A validated, stability-indicating HPLC method is crucial for routine quality control and stability studies.

Experimental Protocol: Reversed-Phase HPLC for Deflazacort Impurity Analysis

This protocol is a representative method for the separation and quantification of Deflazacort and its related substances, including Impurity C.

1. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV/PDA detector.

2. Chromatographic Conditions:

-

Column: Zorbax Eclipse XDB C18 (150mm x 4.6mm, 5µm particle size) or equivalent.[4]

-

Mobile Phase A: A mixture of Water, Tetrahydrofuran (THF), and Acetonitrile in a ratio of 91:3:6 (v/v/v).[4]

-

Mobile Phase B: A mixture of Water, THF, Acetonitrile, and Methanol in a ratio of 4:2:74:20 (v/v/v/v).[4]

-

Gradient Elution: A multi-level factorial design can be used to optimize the gradient program.

-

Detection Wavelength: 245 nm.[4]

-

Column Temperature: 40°C.[4]

-

Sample Temperature: 5°C.[4]

-

Injection Volume: 50 µL.[4]

3. Sample Preparation:

-

Standard Preparation: Prepare a standard solution containing a known concentration of Deflazacort and its impurities (e.g., 0.8 ppm of Deflazacort, 1.6 ppm of Deflazacort 21-Alcohol, and 0.8 ppm of Deflazacort Impurity A) in a suitable diluent like methanol.[4]

-

Sample Preparation: Accurately weigh a sample of the Deflazacort drug substance or product and dissolve it in the diluent to achieve a target concentration. Sonication may be used to ensure complete dissolution.[4]

4. Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Record the chromatograms and integrate the peak areas.

-

The identification of Impurity C is based on its retention time relative to the main Deflazacort peak.

-

Quantification is performed by comparing the peak area of the impurity in the sample to that of the corresponding impurity in the standard solution.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the general mechanism of action for glucocorticoids like Deflazacort and a typical workflow for the analysis of its impurities.

Caption: General signaling pathway of glucocorticoids.

Caption: Workflow for HPLC analysis of Deflazacort impurities.

References

An In-Depth Technical Guide to the Pharmacopeial Reference Standards for Deflazacort Impurity C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacopeial reference standards for Deflazacort Impurity C, a critical component in the quality control and safety assessment of the glucocorticoid drug Deflazacort. This document outlines the chemical and physical properties of this compound, detailed analytical methodologies for its identification and quantification, and contextual information regarding its formation.

Introduction to Deflazacort and its Impurities

Deflazacort is a corticosteroid with anti-inflammatory and immunosuppressive properties. It is an oxazoline derivative of prednisolone. As with any pharmaceutical active ingredient, the purity of Deflazacort is paramount to its safety and efficacy. Impurities can arise during the synthesis, storage, or degradation of the drug substance. Regulatory bodies require the identification and control of these impurities to ensure the quality of the final drug product.

This compound, also known as (11β,16β)-11,21-bis(acetyloxy)-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione, is a known related substance of Deflazacort.[][2] Its presence in the drug substance must be carefully monitored and controlled within acceptable limits. This guide focuses on the reference standards and analytical procedures for this specific impurity.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for the development of analytical methods and for its characterization. The key properties are summarized in the table below.

| Property | Value | References |

| Chemical Name | (11β,16β)-11,21-bis(acetyloxy)-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione | [][2] |

| Synonyms | Deflazacort 11-Acetate Analogue; 11-O-Acetyl Deflazacort | [] |

| CAS Number | 710951-92-1 | [][][4] |

| Molecular Formula | C₂₇H₃₃NO₇ | [][][4] |

| Molecular Weight | 483.55 g/mol | [][][4] |

| Appearance | White to off-white solid | [] |

| Purity | >95% (Commercially available reference standards) | [][][5] |

| Storage | +4°C | [5] |

Pharmacopeial Reference Standards

While specific monographs for this compound were not found in the United States Pharmacopeia (USP), European Pharmacopoeia (EP), or British Pharmacopoeia (BP) during the search, commercial suppliers provide well-characterized reference standards.[][4] These reference standards are crucial for the validation of analytical methods and for the accurate quantification of the impurity in Deflazacort drug substances and products. It is imperative to obtain a Certificate of Analysis (CoA) with any purchased reference standard to ensure its identity, purity, and traceability.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most common and robust method for the separation and quantification of Deflazacort and its impurities. The following is a representative HPLC method adapted from the literature for the analysis of this compound.

Experimental Protocol

Instrumentation:

-

A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Data acquisition and processing software.

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

-

Mobile Phase: Acetonitrile and water in a ratio of 80:20 (v/v).[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection Wavelength: 240 nm.[6]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

Preparation of Standard Solutions:

-

Standard Stock Solution of this compound: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards of different concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).

Preparation of Sample Solution:

-

Accurately weigh a specified amount of the Deflazacort drug substance.

-

Dissolve the sample in the mobile phase to a final concentration that is expected to contain the impurity within the calibration range.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Analysis:

-

Inject the prepared standard solutions into the HPLC system to establish a calibration curve by plotting the peak area against the concentration.

-

Inject the sample solution into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Quantify the amount of this compound in the sample by using the calibration curve.

Method Validation: The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Synthesis and Formation of this compound

This compound, being the 11-acetate analogue of Deflazacort, can potentially be formed during the synthesis of Deflazacort if the acetylation step is not selective for the 21-hydroxyl group. The synthesis of Deflazacort typically involves the acetylation of (11β,16β)-11,21-dihydroxy-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione.[7][8] If the reaction conditions are not carefully controlled, acetylation of the 11-hydroxyl group can occur, leading to the formation of this compound.

Biological Activity and Signaling Pathways

There is limited publicly available information specifically on the biological activity or the signaling pathways affected by this compound. However, as a structurally related impurity to Deflazacort, it is essential to control its levels in the final drug product. The parent compound, Deflazacort, is a glucocorticoid receptor agonist.[9] It is rapidly metabolized in vivo to its active metabolite, 21-desacetyl-deflazacort, which exerts its anti-inflammatory and immunosuppressive effects.[9][10] The presence of impurities could potentially alter the pharmacological or toxicological profile of the drug.

Visualizations

General Metabolic Pathway of Deflazacort

The following diagram illustrates the general metabolic pathway of Deflazacort, providing context for the relationship between the active drug and its related substances.

Caption: General metabolic pathway of Deflazacort.

Experimental Workflow for HPLC Analysis

The diagram below outlines the key steps in the HPLC analysis of this compound.

References

- 2. (11β,16β)-11,21-bis(acetyloxy)-2'-Methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione (Deflazacort IMpurity) | 710951-92-1 [chemicalbook.com]

- 4. This compound - SRIRAMCHEM [sriramchem.com]

- 5. 21-Desacetyl Deflazacort | 13649-57-5 | LGC Standards [lgcstandards.com]

- 6. Development and Validation of a Reversed-Phase HPLC Method for the Determination of Deflazacort in Pharmaceutical Dosage Forms | Semantic Scholar [semanticscholar.org]

- 7. US6103895A - Preparation of (11β,16β)-21-(acetyloxy)-11-hydroxy-2'-methyl-5'H-pregna-1,4-d ieno[17,16-d]oxazole-3,20-dione - Google Patents [patents.google.com]

- 8. CA2238691A1 - Preparation of (11.beta.,16.beta.)-21-(acetyloxy)-11-hydroxy-2'-methyl-5'h-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione - Google Patents [patents.google.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. In vitro immunosuppressive potency of deflazacort, a new bone-sparing corticosteroid on T lymphocytes, NK and K cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Deflazacort Impurity C: An In-depth Technical Guide to Potential Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential degradation pathways of Deflazacort, with a specific focus on the formation of its impurities, including the identified Deflazacort Impurity C. This document summarizes findings from forced degradation studies, outlines detailed experimental protocols, and visualizes the chemical transformations involved.

Introduction to Deflazacort and its Stability Profile

Deflazacort is a glucocorticoid used for its anti-inflammatory and immunosuppressive properties. It is an oxazoline derivative of prednisolone.[1] Forced degradation studies are crucial in identifying potential degradation products that may arise during the shelf-life of a drug substance or product, and they are a key component of regulatory submissions.

Studies have shown that Deflazacort is susceptible to degradation under various stress conditions. It is notably unstable in acidic, alkaline, and photolytic environments.[] Conversely, it demonstrates relative stability under neutral, thermal, and oxidative stress conditions.[] A primary and well-documented degradation pathway involves the hydrolysis of the ester group at the C-21 position, leading to the formation of 21-hydroxy deflazacort, also known as 21-desacetyl deflazacort.[][3]

Unveiling this compound

Through database searches and supplier information, this compound has been identified as the 11-acetate analogue of Deflazacort . Its chemical details are as follows:

-

Chemical Name: (11β,16β)-11,21-bis(acetyloxy)-2′-methyl-5′H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione

-

CAS Number: 710951-92-1

-

Molecular Formula: C₂₇H₃₃NO₇

While the structure of this compound is known, the specific degradation pathway leading to its formation from Deflazacort is not extensively detailed in the available scientific literature. It is plausible that this impurity could be formed under specific stress conditions that favor acetylation at the 11-hydroxyl group, or it may arise as a process-related impurity during the synthesis of Deflazacort.

Potential Degradation Pathways

The degradation of Deflazacort can be triggered by several mechanisms, primarily hydrolysis and photolysis.

Hydrolytic Degradation (Acidic and Alkaline Conditions)

The most prominent degradation pathway for Deflazacort is the hydrolysis of the 21-acetate group. This reaction is catalyzed by both acids and bases.

-

Acid-Catalyzed Hydrolysis: In the presence of an acid, the ester linkage at the C-21 position is cleaved, yielding 21-hydroxy deflazacort and acetic acid.

-

Base-Catalyzed Hydrolysis: Alkaline conditions also promote the hydrolysis of the 21-acetate, leading to the same primary degradation product, 21-hydroxy deflazacort. The rate of hydrolysis is generally faster in alkaline conditions compared to acidic conditions.[]

Figure 1: Primary hydrolytic degradation pathway of Deflazacort.

Formation of this compound

The formation of this compound involves the acetylation of the hydroxyl group at the C-11 position. The direct conversion from Deflazacort under typical forced degradation conditions is not well-documented. However, a logical relationship can be proposed. It's possible that under certain conditions, a reaction with an acetylating agent or an intramolecular rearrangement could lead to this impurity. Given that acetic acid is a byproduct of the primary degradation pathway, it is conceivable, though not proven, that it could play a role in the formation of the 11-acetate under specific circumstances.

Figure 2: Proposed relationship for the formation of this compound.

Quantitative Data from Forced Degradation Studies

The following table summarizes the typical conditions and outcomes of forced degradation studies on Deflazacort. It is important to note that specific quantitative results can vary based on the precise experimental conditions.

| Stress Condition | Reagent/Parameters | Duration | Observation | Primary Degradant |

| Acidic Hydrolysis | 0.1 N HCl | Heating at 80°C | Gradual degradation | 21-Hydroxy Deflazacort |

| Alkaline Hydrolysis | 0.1 N NaOH | 1 hour at room temp. | Significant degradation | 21-Hydroxy Deflazacort |

| Oxidative Stress | 30% v/v H₂O₂ | 24 days | No significant degradation | - |

| Thermal Stress | Dry heat at 50°C | 2 months | No significant degradation | - |

| Photolytic Stress | UV light | Not specified | Degradation observed | Not specified |

| Neutral Hydrolysis | Water | Not specified | Stable | - |

Experimental Protocols for Forced Degradation Studies

The following are representative protocols for conducting forced degradation studies on Deflazacort, based on methodologies described in the literature.

General Sample Preparation

A stock solution of Deflazacort is typically prepared by dissolving the active pharmaceutical ingredient (API) in a suitable organic solvent like acetonitrile or methanol, and then diluting it with the stressor solution to the desired concentration.

Acidic Degradation

-

Preparation: Accurately weigh and dissolve a known amount of Deflazacort in a minimal amount of acetonitrile.

-

Stress Application: Add 0.1 N hydrochloric acid to the solution to achieve the final desired concentration of the drug.

-

Incubation: Heat the solution in a water bath at a specified temperature (e.g., 80°C) for a defined period.

-

Neutralization and Analysis: After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N sodium hydroxide. Dilute the sample with the mobile phase and analyze by a suitable stability-indicating method (e.g., HPLC).

Alkaline Degradation

-

Preparation: Dissolve a known amount of Deflazacort in a minimal volume of acetonitrile.

-

Stress Application: Add 0.1 N sodium hydroxide to the solution.

-

Incubation: Keep the solution at room temperature or a slightly elevated temperature (e.g., 37°C) for a specified duration (e.g., 1 hour).

-

Neutralization and Analysis: Neutralize the solution with 0.1 N hydrochloric acid, dilute with the mobile phase, and analyze.

Oxidative Degradation

-

Preparation: Prepare a solution of Deflazacort in a suitable solvent.

-

Stress Application: Add a solution of hydrogen peroxide (e.g., 30% v/v) to the drug solution.

-

Incubation: Keep the solution at room temperature for an extended period (e.g., up to 24 days), protected from light.

-

Analysis: Withdraw samples at appropriate time intervals and analyze directly or after appropriate dilution.

Photolytic Degradation

-

Sample Preparation: Expose a solution of Deflazacort, as well as the solid drug substance, to a UV light source providing an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Control: A control sample should be protected from light to serve as a baseline.

-

Analysis: Analyze the exposed samples and the control sample by a suitable analytical method.

Figure 3: General experimental workflow for forced degradation studies.

Conclusion

The degradation of Deflazacort is primarily driven by hydrolysis under acidic and alkaline conditions, leading to the formation of 21-hydroxy deflazacort. While this compound has been identified as the 11-acetate analogue, its formation as a degradation product is not well-established in the public domain. Further investigation under a wider range of stress conditions, potentially including interaction with excipients or the presence of specific catalysts, may be necessary to elucidate the pathway to this impurity. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute robust stability studies for Deflazacort.

References

Deflazacort Impurity C: A Technical Guide to Health and Safety Data Evaluation

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information regarding Deflazacort Impurity C. It is intended for informational purposes for a scientific audience. Crucially, specific toxicological studies on this compound are not publicly available. Therefore, this guide focuses on the established principles of impurity qualification, the safety profile of the parent compound Deflazacort, and the analytical methodologies for impurity detection.

Introduction to Deflazacort and Its Impurities

Deflazacort is a glucocorticoid used for its anti-inflammatory and immunosuppressive properties.[1] As with any synthesized active pharmaceutical ingredient (API), impurities can arise during the manufacturing process or through degradation.[2][3] These impurities, even in trace amounts, can potentially impact the safety and efficacy of the drug product.[2][3][4] Therefore, their identification, quantification, and toxicological assessment are critical aspects of drug development and manufacturing.

This compound is a known related substance of Deflazacort. Its chemical details are summarized in the table below.

Quantitative Data

A thorough review of scientific literature and safety databases reveals a lack of specific public health and safety data for this compound. No quantitative data from toxicological studies, such as LD50, genotoxicity, or carcinogenicity assessments, for this specific impurity have been published.

In the absence of direct data, the focus shifts to the safety profile of the parent drug, Deflazacort, and the regulatory thresholds for qualifying impurities.

Table 1: Chemical Identification of this compound

| Parameter | Information |

| Chemical Name | 11-O-Acetyl Deflazacort; (11β,16β)-11,21-Bis(acetyloxy)-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione |

| Synonyms | Deflazacort 11 Acetate Analogue |

| CAS Number | 710951-92-1 |

| Molecular Formula | C27H33NO7 |

| Molecular Weight | 483.55 g/mol |

Source: Simson Pharma Limited, BOC Sciences[5][6]

Health and Safety Profile of Deflazacort (Parent Compound)

The safety profile of Deflazacort is well-characterized and provides a baseline for understanding the potential risks associated with its impurities, which are often structurally similar.

Common adverse effects associated with prolonged Deflazacort use include:

-

Weight gain[7]

-

Increased blood sugar levels[7]

-

Weakened bones (osteoporosis)[7]

-

Suppression of the immune system, leading to an increased risk of infections[7]

In some cases, long-term or high-dose use may also affect the kidneys, particularly in individuals with pre-existing conditions.[7] The toxicology of deflazacort has been assessed in oral studies in monkeys and rats, with the primary target organs being lymphoid organs and the adrenal cortex.[5]

Regulatory Framework for Impurity Qualification

The International Council for Harmonisation (ICH) provides guidelines for the control of impurities in new drug substances, primarily in the ICH Q3A(R2) guideline.[8][9][10] This guideline establishes thresholds for reporting, identifying, and qualifying impurities.

Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at a specified level.[9][11] An impurity is considered qualified if its level has been adequately tested in safety and/or clinical studies.[9][11]

If an impurity's level exceeds the qualification threshold and it is not a significant metabolite, further studies may be required to establish its safety.

Experimental Protocols for Impurity Safety Assessment

In the absence of direct toxicological data for this compound, this section outlines the general experimental protocols that would be employed to qualify such an impurity according to regulatory expectations.

Genotoxicity Assessment

Genotoxicity is a critical endpoint for pharmaceutical impurities. The assessment typically follows a tiered approach.

-

(Q)SAR Analysis: Initial screening is often performed using in silico (computational) toxicology models to predict the mutagenic potential based on the chemical structure.[7]

-

Bacterial Reverse Mutation Assay (Ames Test): This is a standard in vitro test to detect point mutations caused by the impurity.[5]

-

In Vitro Mammalian Cell Assays: If the Ames test is positive or if there are other structural alerts, further testing in mammalian cells may be conducted to assess for chromosomal damage.

-

In Vivo Genotoxicity Studies: In some cases, in vivo studies in rodents may be necessary to evaluate genotoxicity in a whole animal system.

General Toxicity Studies

If the impurity is present at levels that require qualification for general toxicity, studies are designed to assess its potential to cause adverse health effects.

-

Dose Range-Finding Studies: Preliminary studies in a rodent species to determine the appropriate dose levels for longer-term studies.

-

Repeated-Dose Toxicity Studies: These studies typically involve administering the impurity to two species (one rodent, one non-rodent) for a duration relevant to the intended clinical use of the drug. Endpoints evaluated include clinical observations, body weight, food consumption, clinical pathology (hematology and clinical chemistry), and histopathology of major organs.

Read-Across and Grouping

For data-poor impurities, a "read-across" approach may be used.[1][12] This involves using toxicological data from structurally similar compounds (surrogates) to predict the toxicity of the impurity .[1][12] This approach requires a strong scientific justification for the similarity in physicochemical properties, metabolism, and expected mechanism of toxicity.[12]

Analytical Methodologies for Impurity Profiling

The detection and quantification of impurities are essential for ensuring the quality and safety of Deflazacort. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose.

A typical stability-indicating HPLC method for Deflazacort and its impurities would involve:

-

Column: A reverse-phase column, such as a C18.[8]

-

Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile, methanol).[8]

-

Detection: UV detection at a wavelength where both Deflazacort and its impurities have significant absorbance (e.g., around 244-245 nm).[8][9]

-

Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[8]

Forced degradation studies are also performed to identify potential degradation products that could form under various stress conditions (e.g., acid, base, oxidation, heat, light).[3]

Visualizations

The following diagrams illustrate the general workflows and logical relationships in the safety assessment of a pharmaceutical impurity like this compound.

Caption: General workflow for the identification and safety assessment of a pharmaceutical impurity.

Caption: Logical relationship of available data regarding signaling pathways for this compound.

Conclusion

While direct health and safety data for this compound are not available in the public domain, a robust framework exists for ensuring the safety of pharmaceutical products through the control and qualification of impurities. The safety assessment of such an impurity would rely on a combination of in silico prediction, in vitro and in vivo toxicological studies, or a scientifically justified read-across from structurally related compounds. For drug development professionals, the focus remains on utilizing highly sensitive and validated analytical methods to ensure that the levels of this compound and other impurities are maintained below the established and qualified safety thresholds.

References

- 1. Using (Q)SAR and read across to evaluate the toxicological risks of data-poor drug impurities and extractables/leachables – ToxMinds [toxminds.com]

- 2. IMPURITIES IN MEDICINE: WHY THEY MATTER AND HOW THEY’RE MANAGED [aquigenbio.com]

- 3. sterinoxsystems.com [sterinoxsystems.com]

- 4. zmescience.com [zmescience.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. pozescaf.com [pozescaf.com]

- 8. jpionline.org [jpionline.org]

- 9. database.ich.org [database.ich.org]

- 10. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. fda.gov [fda.gov]

- 12. Bibra | Determining a suitable read-across surrogate for a… [bibra-information.co.uk]

Navigating the Labyrinth of Deflazacort Impurities: A Technical Guide to Regulatory Compliance and Analytical Control

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the regulatory landscape, identification, and analytical control of impurities in the corticosteroid drug substance, Deflazacort. As drug development professionals are keenly aware, the rigorous control of impurities is a critical aspect of ensuring the safety and efficacy of pharmaceutical products. This document serves as a practical resource for navigating the complex requirements set forth by global regulatory bodies.

Regulatory Framework: A Global Perspective

The control of impurities in new drug substances is primarily governed by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1][2] The key guideline, ICH Q3A(R2), provides a framework for the reporting, identification, and qualification of impurities.[1][3]

Key Principles of ICH Q3A(R2):

-

Classification of Impurities: Impurities are broadly categorized into organic impurities, inorganic impurities, and residual solvents.[2][3] Organic impurities can arise from the manufacturing process (starting materials, by-products, intermediates) or degradation of the drug substance.[2]

-

Reporting, Identification, and Qualification Thresholds: ICH establishes thresholds for impurities based on the maximum daily dose of the drug. These thresholds trigger the need to report, identify the structure of, and qualify the safety of an impurity.[4][5]

The European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) provide specific monographs for drug substances, which include official limits for impurities. While a specific monograph detailing impurity limits for Deflazacort was not publicly available at the time of this writing, the principles of the ICH guidelines are universally applied.

Table 1: ICH Q3A(R2) Thresholds for Reporting, Identification, and Qualification of Impurities [4][5]

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day intake (whichever is lower) | 0.15% or 1.0 mg/day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Known and Potential Impurities of Deflazacort

Deflazacort, being a complex steroid molecule, can have several process-related and degradation impurities. Understanding the synthetic route and the stability of the drug substance is crucial for identifying potential impurities.[6][7]

Table 2: Common Process-Related and Degradation Impurities of Deflazacort

| Impurity Name | CAS Number | Molecular Formula | Molecular Weight | Type |

| 21-Desacetyl Deflazacort (Active Metabolite) | 13649-57-5 | C23H29NO5 | 399.48 | Process/Degradation |

| 6β-Hydroxy-21-desacetyl deflazacort | 72099-45-7 | C23H29NO6 | 415.48 | Degradation |

| 21-Deacetoxy Deflazacort | 13649-88-2 | C23H29NO4 | 383.49 | Process |

| 9α-Bromo-21-deacetoxy Deflazacort | 19888-63-2 | C23H28BrNO4 | 462.38 | Process |

| Deflazacort Impurity C | 710951-92-1 | C27H33NO7 | 483.55 | Process |

| 21-Hydroxy Deflazacort | - | C23H29NO5 | 399.48 | Degradation |

Data sourced from various chemical and pharmaceutical suppliers.

Degradation Pathways and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[8] Deflazacort has been shown to be susceptible to degradation under certain stress conditions.[8][9]

Key Degradation Pathways:

-

Hydrolysis: The ester linkage at the C-21 position is susceptible to hydrolysis under both acidic and alkaline conditions, leading to the formation of 21-Desacetyl Deflazacort (also known as 21-Hydroxy Deflazacort).[8][10] This is a major degradation pathway.

-

Oxidation: While generally stable to oxidation, some degradation can occur under strong oxidative stress.

-

Photolysis: Exposure to light can also lead to the formation of degradation products.[8]

Caption: Primary degradation pathway of Deflazacort.

Analytical Methodologies for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for the separation and quantification of Deflazacort and its impurities.[8][11]

Experimental Protocol: HPLC-UV Method for Related Substances

This protocol is a representative method based on published literature for the determination of related substances in Deflazacort.[12]

1. Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

Data acquisition and processing software.

2. Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: Acetonitrile and water (80:20, v/v).[12]

-

Flow Rate: 1.0 mL/min.[12]

-

Detection Wavelength: 244 nm.[10]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

3. Preparation of Solutions:

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of Deflazacort Reference Standard in the mobile phase to obtain a known concentration (e.g., 30 µg/mL).[12]

-

Test Solution: Accurately weigh and dissolve the Deflazacort drug substance in the mobile phase to obtain a similar concentration as the Standard Solution.

-

Impurity Stock Solutions: If available, prepare individual stock solutions of known impurities in the mobile phase.

4. System Suitability:

-

Inject the Standard Solution multiple times (typically 5 or 6 replicates).

-

The relative standard deviation (RSD) of the peak area for the principal peak should be not more than 2.0%.

-

The theoretical plates for the Deflazacort peak should be not less than 2000.

-

The tailing factor for the Deflazacort peak should be not more than 2.0.

5. Procedure:

-

Inject the blank (mobile phase), followed by the Standard Solution and the Test Solution into the chromatograph.

-

Record the chromatograms and identify the peaks corresponding to Deflazacort and its impurities based on their retention times.

-

Calculate the percentage of each impurity in the drug substance using the following formula:

% Impurity = (Area of Impurity Peak / Sum of All Peak Areas) x 100

Experimental Protocol: UPLC Method for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies on Deflazacort using UPLC.[8]

1. Instrumentation:

-

Ultra-Performance Liquid Chromatograph with a Photodiode Array (PDA) detector.

-

Data acquisition and processing software.

2. Chromatographic Conditions:

-

Column: Acquity UPLC BEH C18, 150 mm x 2.1 mm, 1.7 µm particle size.[8]

-

Mobile Phase: Acetonitrile and water (40:60, v/v).[8]

-

Flow Rate: 0.2 mL/min.[8]

-

Detection Wavelength: 240.1 nm.[8]

-

Injection Volume: 2 µL.[8]

-

Column Temperature: Ambient.

3. Forced Degradation Conditions:

-

Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl at 80°C for a specified period.

-

Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 80°C for a specified period.[8]

-

Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified period.

-

Photolytic Degradation: Expose the drug substance to UV light (e.g., 254 nm) and/or visible light.

4. Sample Preparation:

-

After exposure to the stress condition, neutralize the acidic and basic samples.

-

Dilute all samples with the mobile phase to a suitable concentration for UPLC analysis.

5. Procedure:

-

Analyze the stressed samples using the UPLC method described above.

-

The PDA detector can be used to assess peak purity and to obtain UV spectra of the degradation products, which aids in their identification.

Logical Workflow for Impurity Management

A systematic approach is essential for the effective management of impurities throughout the drug development lifecycle.

Caption: A logical workflow for Deflazacort impurity management.

Conclusion

The control of impurities in Deflazacort is a multifaceted task that requires a thorough understanding of regulatory guidelines, potential impurities, and robust analytical methodologies. By implementing a systematic approach to impurity identification, characterization, and control, as outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality, safety, and efficacy of Deflazacort-containing drug products, ultimately safeguarding patient health. Continuous monitoring and adherence to the latest regulatory updates are paramount in this endeavor.

References

- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. jpionline.org [jpionline.org]

- 3. database.ich.org [database.ich.org]

- 4. Impurities in drug substance (ich q3 a) | PPTX [slideshare.net]

- 5. fda.gov [fda.gov]

- 6. Deflazacort synthesis - chemicalbook [chemicalbook.com]

- 7. CN106397532A - Preparation method of deflazacort - Google Patents [patents.google.com]

- 8. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. ingentaconnect.com [ingentaconnect.com]

- 11. scielo.br [scielo.br]

- 12. scielo.br [scielo.br]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Deflazacort and its Impurity C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deflazacort is a glucocorticoid with anti-inflammatory and immunosuppressive properties. It is used in the treatment of various conditions, including Duchenne muscular dystrophy.[1][2] As with any active pharmaceutical ingredient (API), ensuring its purity is critical for the safety and efficacy of the final drug product. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Deflazacort from a key related substance, Deflazacort Impurity C.

This compound, identified as (11β,16β)-11,21-bis(acetyloxy)-2′-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione, is a potential process-related impurity or degradation product.[][4] Its effective separation from the main Deflazacort peak is essential for accurate purity assessment and quality control. The method described herein is a stability-indicating assay, capable of resolving Deflazacort from its impurities and degradation products.

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of Deflazacort and Impurity C.

Materials and Reagents

-

Standards: Deflazacort Reference Standard, this compound Reference Standard

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or purified to 18.2 MΩ·cm)

-

Chemicals: Tetrahydrofuran (THF, HPLC grade)

-

Instrumentation: HPLC system with a UV/PDA detector, analytical balance, volumetric flasks, pipettes, and syringes with 0.45 µm filters.

Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation. The following table summarizes the optimized chromatographic conditions.

| Parameter | Condition |

| Column | Zorbax Eclipse XDB C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water:Tetrahydrofuran:Acetonitrile (91:3:6 v/v/v)[] |

| Mobile Phase B | Water:Tetrahydrofuran:Acetonitrile:Methanol (4:2:74:20 v/v/v/v)[] |

| Gradient Program | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 22 | |

| 30 | |

| Flow Rate | 1.0 mL/min[][6] |

| Detection Wavelength | 245 nm[] |

| Column Temperature | 40°C[] |

| Injection Volume | 10 µL |

| Sample Temperature | 5°C[] |

Preparation of Solutions

2.3.1. Standard Stock Solution (Deflazacort)

Accurately weigh about 25 mg of Deflazacort Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol. This yields a stock solution of approximately 1000 µg/mL.

2.3.2. Standard Stock Solution (this compound)

Accurately weigh about 5 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol. This yields a stock solution of approximately 100 µg/mL.

2.3.3. Working Standard Solution

Pipette 5.0 mL of the Deflazacort stock solution and 1.0 mL of the this compound stock solution into a 50 mL volumetric flask. Dilute to volume with the mobile phase (initial conditions: 90% A, 10% B). This results in a working standard solution with final concentrations of approximately 100 µg/mL of Deflazacort and 2 µg/mL of this compound.

2.3.4. Sample Preparation

Accurately weigh a quantity of the test sample equivalent to about 25 mg of Deflazacort into a 25 mL volumetric flask. Add approximately 15 mL of methanol and sonicate for 10 minutes to dissolve.[] Dilute to volume with methanol. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the mobile phase (initial conditions). Filter the final solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following table summarizes the expected system suitability results and acceptance criteria for the developed method.

| Parameter | Acceptance Criteria |

| Tailing Factor (Deflazacort) | ≤ 2.0 |

| Theoretical Plates (Deflazacort) | ≥ 2000 |

| Resolution (Deflazacort and Impurity C) | ≥ 2.0 |

| %RSD for replicate injections (Area) | ≤ 2.0% |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of Deflazacort and its Impurity C.

Caption: Workflow for HPLC analysis of this compound.

Logical Relationship of Analytes

The following diagram illustrates the relationship between the active pharmaceutical ingredient (Deflazacort) and the impurity of interest (Impurity C).

Caption: Relationship between Deflazacort and Impurity C for HPLC analysis.

References

- 1. Deflazacort | C25H31NO6 | CID 189821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Deflazacort USP EP BP Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. This compound - SRIRAMCHEM [sriramchem.com]

- 6. HPLC determination of deflazacort and its related substances: Ingenta Connect [ingentaconnect.com]

Application Note: High-Performance LC-MS Method for the Identification of Deflazacort Impurity C

Abstract

This application note presents a sensitive and specific liquid chromatography-mass spectrometry (LC-MS) method for the unequivocal identification of Deflazacort Impurity C. The method utilizes a reverse-phase chromatographic separation coupled with positive ion electrospray ionization mass spectrometry. This protocol is designed for researchers, scientists, and drug development professionals involved in the quality control and impurity profiling of Deflazacort. The described method is crucial for ensuring the purity and safety of Deflazacort drug substances and products.

Introduction

Deflazacort is a glucocorticoid with potent anti-inflammatory and immunosuppressant properties.[1][2] As with any active pharmaceutical ingredient (API), the presence of impurities can affect the efficacy and safety of the final drug product. Regulatory agencies require stringent control and characterization of these impurities. This compound, chemically known as (11β,16β)-11,21-bis(acetyloxy)-2′-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione, is a potential process-related impurity or degradation product of Deflazacort.[3][]

This application note provides a detailed protocol for the identification of this compound using a high-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (MS). The method is designed to be robust and suitable for implementation in a quality control laboratory.

Chemical Structures

| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |

| Deflazacort | [Image of Deflazacort structure] | C25H31NO6 | 441.52 |

| This compound | [Image of this compound structure] | C27H33NO7 | 483.55[3][] |

Experimental Protocol

Materials and Reagents

-

Deflazacort Reference Standard (Purity ≥ 99.5%)

-

This compound Reference Standard (Purity ≥ 95%)[]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

Instrumentation

A high-performance liquid chromatography system equipped with a quaternary pump, autosampler, and a column oven, coupled to a single quadrupole or tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | See Table 1 |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Autosampler Temperature | 10 °C |

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 70 | 30 |

| 10.0 | 30 | 70 |

| 12.0 | 30 | 70 |

| 12.1 | 70 | 30 |

| 15.0 | 70 | 30 |

Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 600 L/hr |

| Cone Gas Flow | 50 L/hr |

| Scan Range | m/z 100-600 |

Sample Preparation

Standard Solution:

-

Prepare a stock solution of Deflazacort reference standard at a concentration of 1 mg/mL in methanol.

-

Prepare a stock solution of this compound reference standard at a concentration of 0.1 mg/mL in methanol.

-

Prepare a working standard solution containing 100 µg/mL of Deflazacort and 1 µg/mL of this compound by diluting the stock solutions with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Sample Solution:

-

Accurately weigh and dissolve the Deflazacort drug substance or a crushed tablet powder in methanol to obtain a nominal concentration of 1 mg/mL of Deflazacort.

-

Sonicate for 15 minutes to ensure complete dissolution.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

Experimental Workflow

Caption: Workflow for the LC-MS identification of this compound.

Results and Discussion

The developed LC-MS method successfully separates Deflazacort from its Impurity C. The retention times and mass-to-charge ratios are used for the unequivocal identification of the impurity.

Table 2: Retention Times and Mass-to-Charge Ratios

| Compound | Expected Retention Time (min) | Observed [M+H]+ (m/z) |

| Deflazacort | ~ 6.5 | 442.2 |

| This compound | ~ 7.8 | 484.2 |

The positive electrospray ionization of Deflazacort and this compound results in the formation of protonated molecules [M+H]+. The expected m/z for Deflazacort is 442.2, corresponding to its molecular weight of 441.52 g/mol . For this compound, with a molecular weight of 483.55 g/mol , the expected protonated molecule is observed at an m/z of 484.2.[3][]

The chromatographic conditions were optimized to achieve a good resolution between the main component, Deflazacort, and Impurity C. The use of a C18 column with a gradient elution program provides the necessary selectivity for this separation. The mass spectrometer serves as a highly specific detector, confirming the identity of the eluting peaks based on their mass-to-charge ratios.

Conclusion

The LC-MS method detailed in this application note is a reliable and specific tool for the identification of this compound in drug substances and pharmaceutical formulations. The method is straightforward to implement and provides the necessary sensitivity and selectivity for regulatory compliance and quality control purposes. This protocol can be readily adopted by analytical development and quality control laboratories for the routine analysis of Deflazacort.

References

Application Note: Forced Degradation Studies of Deflazacort with a Focus on Impurity C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deflazacort is a glucocorticoid used for its anti-inflammatory and immunosuppressive properties. As with any pharmaceutical compound, a thorough understanding of its stability profile is crucial for ensuring safety, efficacy, and quality. Forced degradation studies are an integral part of the drug development process, providing insights into the intrinsic stability of a drug substance, its degradation pathways, and for the development of stability-indicating analytical methods.

This application note details a comprehensive protocol for conducting forced degradation studies on Deflazacort. While the primary degradation product identified in most studies is 21-hydroxy deflazacort, this document also addresses what is known about a specific related substance, Deflazacort Impurity C .

This compound , also identified as Deflazacort 11 Acetate Analogue , is a known impurity of Deflazacort with the Chemical Abstracts Service (CAS) number 710951-92-1 and the molecular formula C₂₇H₃₃NO₇.[1][2][3] While forced degradation studies readily generate some impurities, the specific conditions leading to the formation of Impurity C are not extensively documented in publicly available literature. Therefore, this protocol provides a robust framework for general stress testing of Deflazacort, which is the first essential step in potentially isolating and identifying less common degradation products like Impurity C.

Summary of Deflazacort Degradation Profile

Published studies indicate that Deflazacort is susceptible to degradation under specific stress conditions. A summary of its stability is presented in the table below.

| Stress Condition | Stability of Deflazacort | Primary Degradation Product |

| Acidic Hydrolysis | Unstable[][5][6] | 21-hydroxy deflazacort[6] |

| Alkaline Hydrolysis | Unstable[][5][6] | 21-hydroxy deflazacort[6][7] |

| Oxidative Stress | Stable[][6] | No significant degradation observed[] |

| Thermal Stress | Stable[][6] | No significant degradation observed[] |

| Photolytic Stress | Unstable[][5][6] | Not explicitly identified in all studies, but degradation is observed. |

| Neutral Hydrolysis | Stable[] | No significant degradation observed[] |

Experimental Protocols

The following protocols are designed to induce degradation of Deflazacort to a level of approximately 5-20%, as recommended by ICH guidelines. This level of degradation is generally sufficient to detect and identify potential impurities without being unrealistically harsh.

Materials and Reagents

-

Deflazacort Reference Standard

-

This compound Reference Standard (if available)

-

Hydrochloric Acid (HCl), 0.1 N

-

Sodium Hydroxide (NaOH), 0.1 N

-

Hydrogen Peroxide (H₂O₂), 3% v/v

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade or purified

-

Methanol (MeOH), HPLC grade

-

Chloroform, analytical grade

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a Photodiode Array (PDA) detector.

-

Mass Spectrometer (MS) for peak identification and characterization.

-

pH meter

-

Forced degradation chamber (photostability chamber, oven)

-

Flash chromatography system for impurity isolation.

Preparation of Stock Solutions

Prepare a stock solution of Deflazacort in a suitable solvent, such as a mixture of acetonitrile and water, at a concentration of 1 mg/mL.

Forced Degradation Procedures

-

To a suitable volume of the Deflazacort stock solution, add an equal volume of 0.1 N HCl.

-

Heat the solution at 80°C.[]

-

Withdraw samples at appropriate time intervals (e.g., 2, 4, 6, 8, and 24 hours).

-

Cool the samples to room temperature and neutralize with an equivalent amount of 0.1 N NaOH.

-

Dilute with the mobile phase to a suitable concentration for analysis.

-

To a suitable volume of the Deflazacort stock solution, add an equal volume of 0.1 N NaOH.

-

Maintain the solution at room temperature or slightly elevated temperature (e.g., 37°C).

-

Withdraw samples at appropriate time intervals (e.g., 30 minutes, 1, 2, and 4 hours). Deflazacort degrades rapidly under alkaline conditions.[][7]

-

Cool the samples to room temperature and neutralize with an equivalent amount of 0.1 N HCl.

-

Dilute with the mobile phase to a suitable concentration for analysis.

-

To a suitable volume of the Deflazacort stock solution, add an equal volume of 3% H₂O₂.

-

Keep the solution at room temperature and protected from light.

-

Withdraw samples at appropriate time intervals (e.g., 24, 48, and 72 hours).

-

Dilute with the mobile phase to a suitable concentration for analysis.

-

Place solid Deflazacort powder in a thermostatically controlled oven at a high temperature (e.g., 50-70°C) for an extended period (e.g., up to 2 months).[]

-

Also, expose a solution of Deflazacort to heat as described in the acidic hydrolysis section, but without the acid.

-

At various time points, withdraw samples, dissolve in a suitable solvent (for solid samples), and dilute to an appropriate concentration for analysis.

-

Expose a solution of Deflazacort and solid Deflazacort to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same temperature conditions.

-

At the end of the exposure period, prepare solutions of both the exposed and control samples for analysis.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent drug from its degradation products. The following is a recommended starting point for a UPLC method, based on published literature.[]

-

Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 mm × 150 mm) or equivalent.

-

Mobile Phase: Acetonitrile and water in a 40:60 v/v ratio.

-

Flow Rate: 0.2 mL/minute.

-

Detection Wavelength: 240 nm.[]

-

Injection Volume: 5 µL.

-

Column Temperature: 25°C.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Isolation of Impurities

Should the forced degradation studies indicate the presence of significant degradation products, including potentially Impurity C, isolation can be performed for structural elucidation.

Flash Chromatography Protocol

A suggested method for isolating degradation products is flash chromatography.[]

-

Column: Silica Redisep Rf 4 gm column.

-

Mobile Phase: A mixture of methanol and chloroform, for example, in a 1:9 ratio.[]

-

Flow Rate: 5 mL/minute.[]

-

Sample Preparation: The neutralized and concentrated reaction mixture from the forced degradation experiment is loaded onto the column.

-

Fraction Collection: Fractions are collected and analyzed by the validated UPLC method to identify those containing the impurity of interest.

-

Characterization: The isolated impurity can then be characterized using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FTIR).

Data Presentation